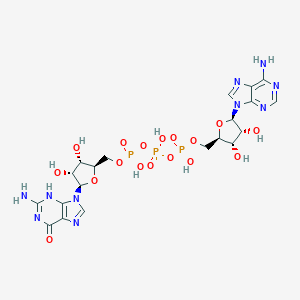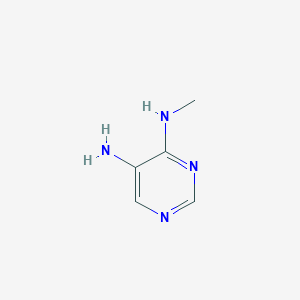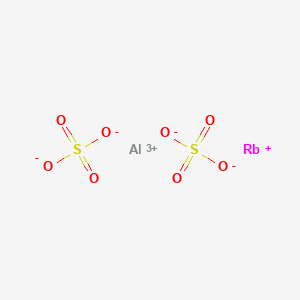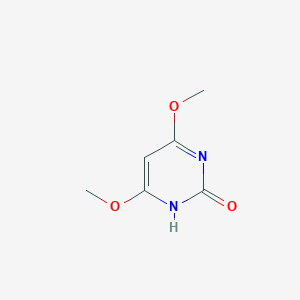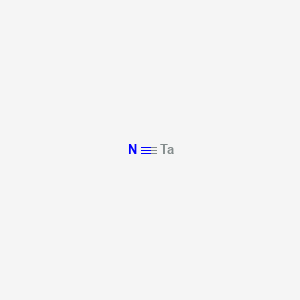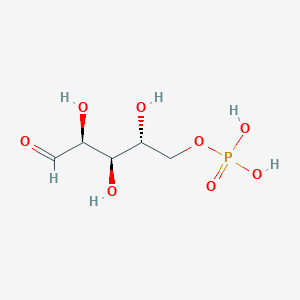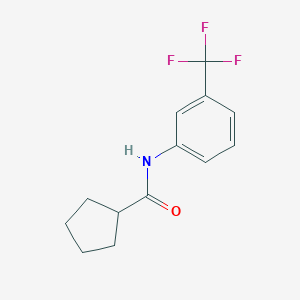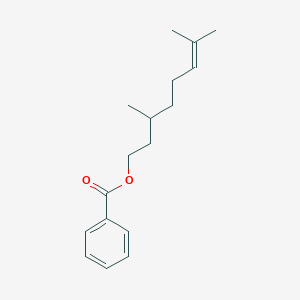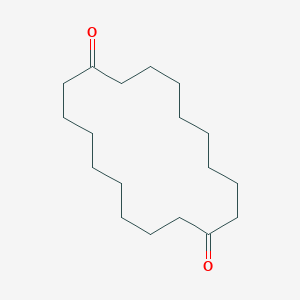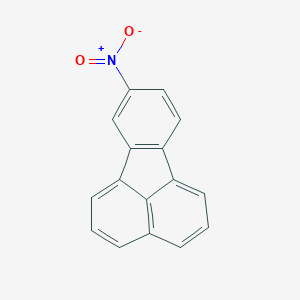
8-Nitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its potential applications in various scientific fields. It is a yellow, crystalline solid that is soluble in organic solvents and is known for its high toxicity.
Mecanismo De Acción
The mechanism of action of 8-Nitrofluoranthene is not fully understood. However, it is believed to interact with DNA and cause damage, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of 8-Nitrofluoranthenes, leading to the accumulation of toxic metabolites.
Efectos Bioquímicos Y Fisiológicos
8-Nitrofluoranthene has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of 8-Nitrofluoranthenes, leading to the accumulation of toxic metabolites. Additionally, it has been shown to have immunotoxic effects, leading to the suppression of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Nitrofluoranthene in lab experiments is its high toxicity, which allows for the study of its effects on cells and organisms. However, its toxicity also poses a limitation, as it can be difficult to work with and requires careful handling. Additionally, it is important to note that the effects of 8-Nitrofluoranthene may vary depending on the specific experimental conditions and cell or organism being studied.
Direcciones Futuras
There are several future directions for the study of 8-Nitrofluoranthene. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its effects on different cell types and organisms, as well as its potential use as a diagnostic tool for the detection of DNA damage. Additionally, further research is needed to fully understand the mechanisms underlying its toxicity and its potential impact on human health and the environment.
Conclusion:
In conclusion, 8-Nitrofluoranthene is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and impact on human health and the environment.
Métodos De Síntesis
The synthesis of 8-Nitrofluoranthene can be achieved through several methods, including the oxidation of fluoranthene, the nitration of fluoranthene, and the nitration of 8-aminofluoranthene. The most common method involves the oxidation of fluoranthene using potassium permanganate, followed by the nitration of the resulting product using nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
8-Nitrofluoranthene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of DNA damage and as a model compound for the study of 8-Nitrofluoranthene metabolism. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
13177-32-7 |
|---|---|
Nombre del producto |
8-Nitrofluoranthene |
Fórmula molecular |
C16H9NO2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
8-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |
Clave InChI |
CTBYAQPHRFINGO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |
Otros números CAS |
13177-32-7 |
Sinónimos |
8-nitrofluoranthene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



